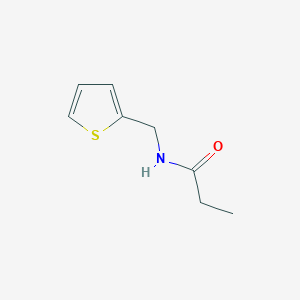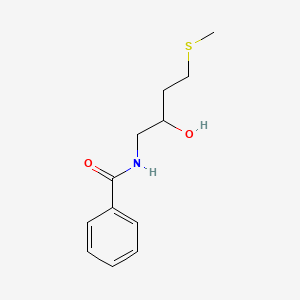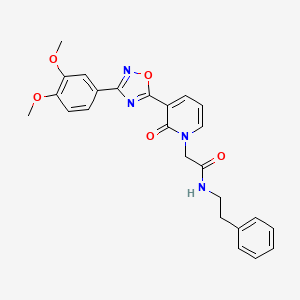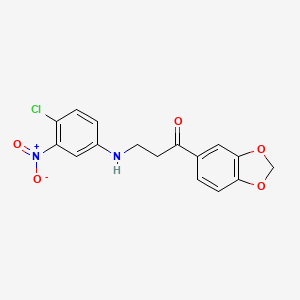![molecular formula C23H23NO7 B2497390 4-(({7-[(diéthylcarbamoyl)oxy]-2-méthyl-4-oxo-4H-chromèn-3-yl}oxy)benzoyl)méthylate CAS No. 637752-77-3](/img/structure/B2497390.png)
4-(({7-[(diéthylcarbamoyl)oxy]-2-méthyl-4-oxo-4H-chromèn-3-yl}oxy)benzoyl)méthylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate's synthesis, while not directly outlined in the provided research, can be inferred from similar compounds. Synthesis often involves a multi-step reaction process, starting from coumarin derivatives. For instance, the synthesis of related coumarin compounds involves reactions that can include esterification, alkylation, and carbamoylation steps under specific conditions to introduce various functional groups to the coumarin nucleus (Manolov, Morgenstern, & Hegetschweiler, 2012).
Molecular Structure Analysis Molecular structure analysis of similar compounds reveals detailed geometric parameters and intramolecular interactions. For example, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate demonstrates intramolecular hydrogen bonding between the hydroxy group of one coumarin unit and the carbonyl group of another, highlighting the complex nature of these molecules' structures and their potential for diverse chemical behavior (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties Compounds containing the coumarin moiety often participate in a range of chemical reactions, leveraging the reactivity of the carbonyl group and other functional groups. For instance, derivatives of coumarin have been shown to undergo cycloaddition reactions, showcasing their versatility in synthetic chemistry applications (Moser, Bertolasi, & Vaughan, 2005).
Physical Properties Analysis The physical properties of these compounds, such as crystallinity, solubility, and melting points, can significantly influence their application in various fields. For example, the crystal structure and solubility in different solvents are crucial for their use in material science and pharmaceutical formulations. Specific structural analyses reveal the crystalline nature and packing of these molecules, offering insights into their stability and reactivity (Abou, Sessouma, Djandé, Saba, & Kakou-Yao, 2012).
Chemical Properties Analysis The chemical properties, such as reactivity towards different reagents, photophysical properties, and electrochemical behavior, are pivotal in determining the applications of these compounds. Investigations into related molecules have shown a variety of chemical behaviors, including reactions with nucleophiles and electrophiles, photodegradation, and electrochemical redox properties. These properties are crucial for developing new materials and pharmaceutical agents (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Applications De Recherche Scientifique
Dérivés de la cellulose photoactifs
Contexte : Les dérivés photoactifs de la cellulose jouent un rôle crucial dans la conception de matériaux intelligents. Ces matériaux réagissent à la lumière, ce qui permet des applications dans des domaines tels que les capteurs, la libération de médicaments et l'optoélectronique.
Application : Le composé peut être incorporé dans des dérivés de la cellulose par estérification douce. Plus précisément, il est estérifié avec l'acide 2-[(4-méthyl-2-oxo-2H-chromèn-7-yl)oxy]acétique, suivi d'une modification avec du chlorure de (3-carboxypropyl)triméthylammonium cationique. Les polyélectrolytes hydrosolubles résultants contiennent des motifs chromènes photochimiquement actifs. Ces dérivés peuvent être utilisés pour :
Propriétés
IUPAC Name |
methyl 4-[7-(diethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-5-24(6-2)23(27)31-17-11-12-18-19(13-17)29-14(3)21(20(18)25)30-16-9-7-15(8-10-16)22(26)28-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNALVAMJRAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)

